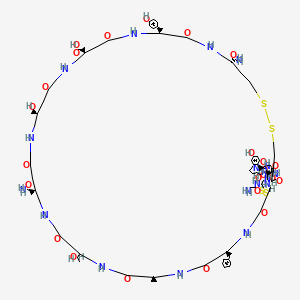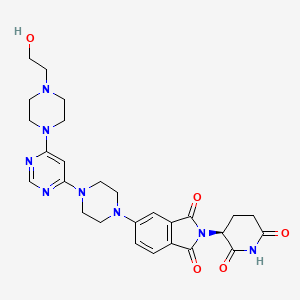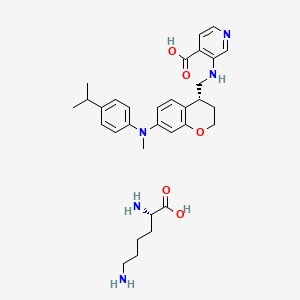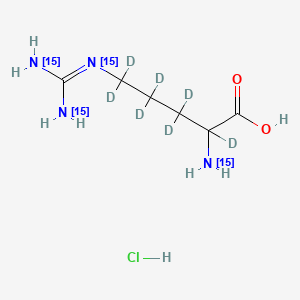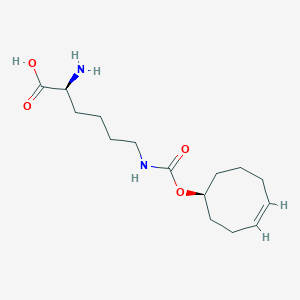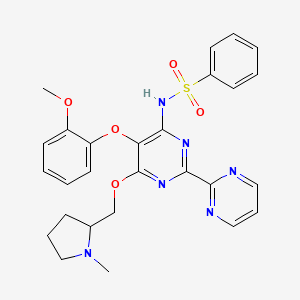
ET receptor antagonist 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ET receptor antagonist 3 is a compound known for its ability to inhibit endothelin receptors, specifically targeting the endothelin receptor A subtype. Endothelin receptors play a crucial role in regulating vascular tone and cardiovascular homeostasis. This compound has shown promise in treating conditions such as pulmonary arterial hypertension and other cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ET receptor antagonist 3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the use of boronic acid substrates and palladium-catalyzed cross-coupling reactions . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
ET receptor antagonist 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of new functionalized derivatives of this compound .
科学的研究の応用
ET receptor antagonist 3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Helps in understanding the role of endothelin receptors in various physiological processes.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research.
作用機序
ET receptor antagonist 3 exerts its effects by binding to endothelin receptor A, thereby preventing the binding of endothelin peptides such as endothelin-1. This inhibition leads to vasodilation and reduced vascular resistance, which is beneficial in conditions like pulmonary arterial hypertension. The molecular targets include the endothelin receptor A subtype, and the pathways involved are primarily related to vascular tone regulation and cardiovascular homeostasis .
類似化合物との比較
Similar Compounds
Bosentan: A dual endothelin receptor antagonist that targets both endothelin receptor A and endothelin receptor B.
Macitentan: Another dual antagonist with a similar mechanism of action but different pharmacokinetic properties.
Ambrisentan: A selective endothelin receptor A antagonist with a different binding affinity and clinical profile.
Uniqueness
ET receptor antagonist 3 is unique in its high selectivity for endothelin receptor A, which provides a more targeted therapeutic approach compared to dual antagonists like bosentan and macitentan. This selectivity reduces potential side effects associated with endothelin receptor B inhibition, making it a promising candidate for specific cardiovascular conditions .
特性
分子式 |
C27H28N6O5S |
|---|---|
分子量 |
548.6 g/mol |
IUPAC名 |
N-[5-(2-methoxyphenoxy)-6-[(1-methylpyrrolidin-2-yl)methoxy]-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C27H28N6O5S/c1-33-17-8-10-19(33)18-37-27-23(38-22-14-7-6-13-21(22)36-2)24(30-26(31-27)25-28-15-9-16-29-25)32-39(34,35)20-11-4-3-5-12-20/h3-7,9,11-16,19H,8,10,17-18H2,1-2H3,(H,30,31,32) |
InChIキー |
KDLMJDXQJHRACU-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1COC2=NC(=NC(=C2OC3=CC=CC=C3OC)NS(=O)(=O)C4=CC=CC=C4)C5=NC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


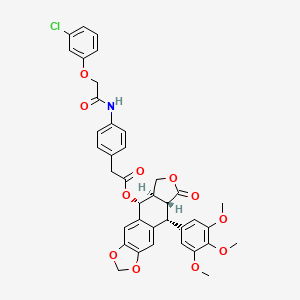
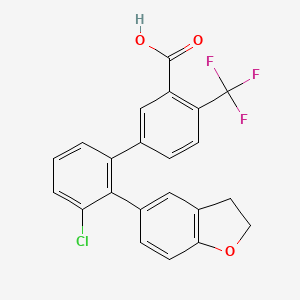
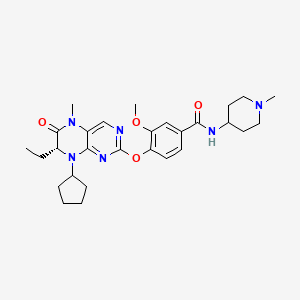
![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)
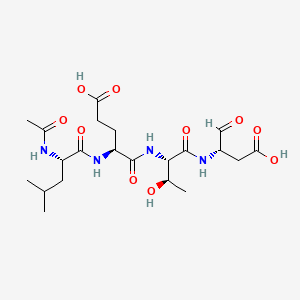
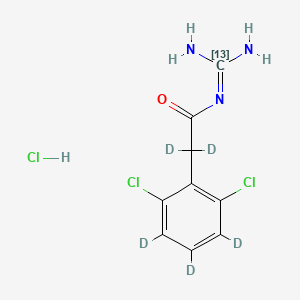
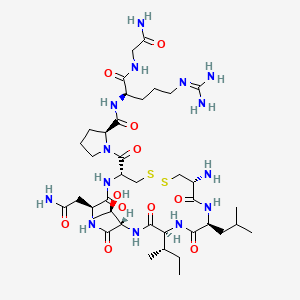
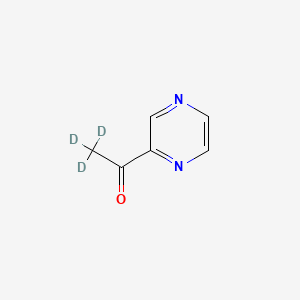
![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
